2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C22H21N3OS and its molecular weight is 375.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has highlighted the potential of compounds structurally related to N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide in the field of cancer treatment. Specifically, studies have synthesized various derivatives of this compound, demonstrating reasonable anticancer activity against different human tumor cell lines, including melanoma-type cell lines. For example, Duran and Demirayak (2012) synthesized acetamide derivatives with notable anticancer activities against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types (Duran & Demirayak, 2012).
Chemical Properties and Synthesis
The chemical properties and synthesis methods of compounds similar to N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide have been a subject of research. Duran and Canbaz (2013) focused on synthesizing and determining the acidity constants (pKa) of these acetamide derivatives, which is crucial for understanding their behavior in biological systems (Duran & Canbaz, 2013).
Molecular Imaging Applications
The compound and its derivatives have applications in molecular imaging, particularly in studying the peripheral benzodiazepine receptors using SPECT (Single Photon Emission Computed Tomography). Katsifis et al. (2000) synthesized imidazo[1,2-α]pyridines, structurally related to the compound , as potential probes for studying the Peripheral Benzodiazepine Receptors (PBR) in vivo (Katsifis et al., 2000).
Biological Activities and Molecular Docking Studies
The compound's derivatives exhibit a range of biological activities, including antibacterial, antimalarial, and antitubercular activities. For instance, research by Vekariya et al. (2017) demonstrated good to excellent antibacterial activity and some analogs exhibited good antimalarial activity for imidazo[2,1-b]thiazole derivatives synthesized under green conditions (Vekariya et al., 2017). Moreover, molecular docking studies have been conducted to explore the binding mechanisms of these compounds, providing insights into their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been reported to possess diverse pharmacological properties . They have been explored for their potential as anticancer, antitubercular, antibacterial, antifungal, anticonvulsant, analgesic, antisecretory, anti-inflammatory, cardiotonic, diuretic, and herbicidal activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown significant antimicrobial activity . For instance, 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole has been reported to be the most potent antifungal active derivative against C. albicans .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways, leading to their diverse pharmacological properties .
Result of Action
Compounds with similar structures have been reported to exhibit significant antimicrobial activity .
Properties
IUPAC Name |
2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15-8-10-18(11-9-15)20-13-25-19(14-27-22(25)24-20)12-21(26)23-16(2)17-6-4-3-5-7-17/h3-11,13-14,16H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHNZOLIJSNSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.